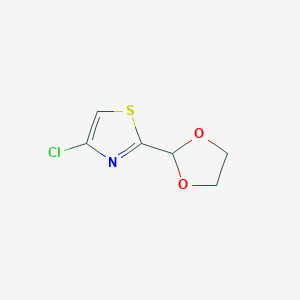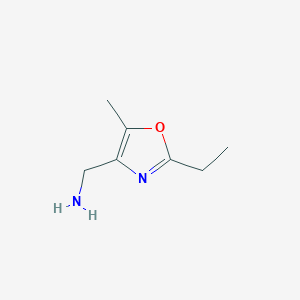
4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Overview
Description
The compound “4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a dioxolane group, which is a type of acetal .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole” were not found, related compounds have been synthesized through various methods. For instance, 4-Chloro-2-[1,3]dioxolan-2-yl-phenol was synthesized through experiments. Another method involves the use of the E. coli system to overexpress the phenylalanine dehydrogenase (PheDH) from Sporosarcina sp .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole” were not found, related compounds have been involved in various chemical reactions. For example, 2-chloroquinoline-3-carbaldehydes have been involved in reactions with primary amines to produce Schiff’s bases .Scientific Research Applications
Organic Synthesis Building Blocks
4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole: serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable precursor for synthesizing complex molecules. For instance, it can undergo substitution reactions to introduce different functional groups, which are essential in the development of pharmaceuticals and agrochemicals .
Suzuki–Miyaura Coupling
This compound is potentially useful in the Suzuki–Miyaura coupling process, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its thiazole ring can act as an effective leaving group, facilitating the coupling of boronic acids with aryl halides to create biaryl compounds, which are significant in medicinal chemistry .
Protodeboronation Studies
In the field of protodeboronation, 4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole could be used to study the removal of boron groups from boronic esters. This is crucial for understanding the stability and reactivity of boronic ester compounds, which are commonly used in various organic reactions .
Biocatalysis
The dioxolane moiety of the compound suggests its potential application in biocatalysis, particularly in synthesizing chiral drug intermediates. Biocatalysts can leverage the unique stereochemistry of dioxolanes for high selectivity in producing enantiomerically pure compounds, which is vital for the pharmaceutical industry .
properties
IUPAC Name |
4-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-4-3-11-5(8-4)6-9-1-2-10-6/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYSKPSGMACJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC(=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1459069.png)






![(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1459081.png)

![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate](/img/structure/B1459084.png)
![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)